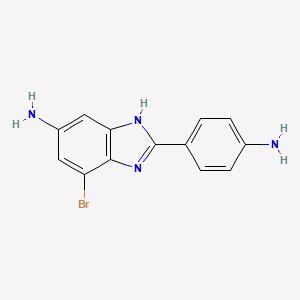

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

CAS No.:

Cat. No.: VC15805447

Molecular Formula: C13H11BrN4

Molecular Weight: 303.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11BrN4 |

|---|---|

| Molecular Weight | 303.16 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-7-bromo-3H-benzimidazol-5-amine |

| Standard InChI | InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18) |

| Standard InChI Key | BLDQNHIVGXVBQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine () features a benzimidazole scaffold substituted with electron-donating amino groups and a bromine atom. The bromine atom at the 7-position introduces steric bulk and modulates electron density through its inductive (-I) effect, potentially influencing reactivity and intermolecular interactions . The 4-aminophenyl group at the 2-position contributes resonance effects, enhancing the planar conjugation across the benzimidazole system.

Table 1: Molecular Properties of 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.16 g/mol |

| Key Functional Groups | Benzimidazole, Br, -NH |

| Calculated LogP | ~2.1 (estimated) |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine is documented, its structure suggests derivatization from 5-nitrobenzimidazole precursors. A plausible route involves:

-

Bromination: Electrophilic substitution at the 7-position using .

-

Nucleophilic Amination: Reduction of a nitro group at the 5-position to an amine via catalytic hydrogenation.

-

Coupling: Suzuki-Miyaura cross-coupling to introduce the 4-aminophenyl group at the 2-position .

Spectroscopic Characterization

Key characterization techniques for analogous compounds include:

-

IR Spectroscopy: Stretching vibrations for N-H (3100–3300 cm), C-Br (550–650 cm), and aromatic C=C (1600–1450 cm) .

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 303.16 (M) with isotopic patterns indicative of bromine .

| Supplier | Location | Contact Information |

|---|---|---|

| Fluorochem Ltd | United Kingdom | +44 1457 868921 |

| Oakwood Products, Inc. | USA | +1 803 739 8800 |

| ChemCollect GmbH | Germany | +49 202 4690049 |

These suppliers typically offer the compound at >95% purity, with pricing contingent on batch size and synthesis complexity .

Future Research Directions

-

Structural Elucidation: Single-crystal X-ray diffraction studies to resolve torsional angles and hydrogen-bonding networks.

-

Biological Screening: Evaluation against WHO-priority pathogens and cancer cell lines to quantify efficacy.

-

Coordination Chemistry: Exploration of metal complexes for catalytic or therapeutic applications, inspired by pyrazolone-based ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume